N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine is an organic molecule synthesized through various methods, including the Ullmann condensation and the Buchwald-Hartwig amination reaction. [, ] Research studies have employed different techniques to characterize the synthesized compound, such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity. [, ]
Research suggests that N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine possesses properties that might be relevant for various scientific applications, including:
N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine is an organic compound characterized by its complex aromatic structure. It features two diphenyl groups and two p-tolyl groups attached to a central benzene ring, with amino groups at the 1 and 4 positions. This compound belongs to the class of diamines and is known for its role as a hole transport material in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its favorable charge transport properties and thermal stability .
The chemical behavior of N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine can be explored through various reactions:
N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine can be synthesized through several methods:
N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine is primarily utilized in:
Interaction studies involving N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine focus on its behavior in mixed systems with other materials. For instance:
Several compounds share structural similarities with N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
N,N'-Diphenylbenzidine | Contains two diphenyl groups without p-tolyl substituents | Simpler structure; used widely in OLEDs |
N,N'-Di-p-tolylbenzidine | Similar p-tolyl substituents but lacks diphenyl groups | Enhanced solubility compared to diphenyl derivatives |
N,N'-Di-naphthalen-1-amine | Contains naphthalene rings instead of phenylene groups | Exhibits different electronic properties due to naphthalene's conjugation |
N,N'-Di(3-methylphenyl)-N,N'-diphenylbenzidine | Similar structure with methyl substitutions | Improved thermal stability and charge mobility |
N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine stands out due to its combination of diphenyl and p-tolyl groups that optimize both thermal stability and charge transport capabilities for electronic applications. Its unique structural arrangement allows it to effectively balance solubility and performance in organic electronic devices .
Irritant